

Preclinical Profile of Defactinib: A FAK Inhibitor in Solid Tumor Research

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Compound of Interest

Compound Name: Defactinib

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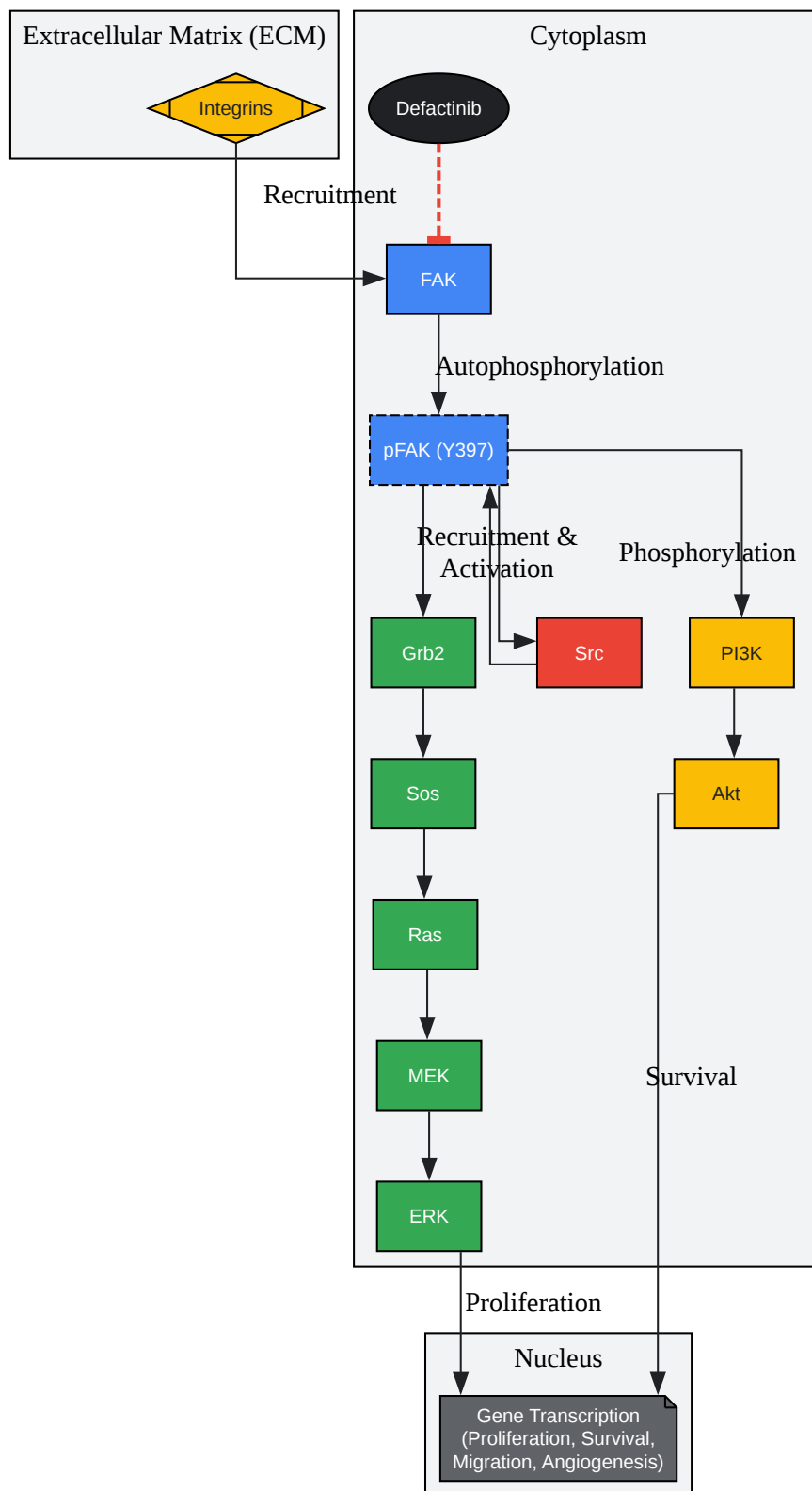
Introduction to Defactinib

Defactinib (formerly VS-6063) is an orally bioavailable, selective, and ATP-competitive small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] Developed by Verastem Oncology, **Defactinib** targets a critical signaling node involved in cancer cell proliferation, survival, migration, and the modulation of the tumor microenvironment.[3][4][5] FAK is a non-receptor tyrosine kinase that is frequently overexpressed in a variety of solid tumors, and its activity is associated with tumor progression, metastasis, and resistance to therapy.[3][6] Preclinical research has demonstrated **Defactinib**'s potential as a monotherapy and in combination with other agents across several solid tumor types, including ovarian cancer, non-small cell lung cancer (NSCLC), pancreatic cancer, and mesothelioma.[3][5]

The FAK Signaling Pathway

Focal Adhesion Kinase is a key mediator of signaling from the extracellular matrix (ECM) through integrin receptors. Upon integrin clustering and activation, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyrosine 397 (Tyr397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. Subsequent Src-mediated phosphorylation of other tyrosine residues on FAK leads to the full activation of the kinase and the recruitment of a multitude of downstream signaling proteins. These interactions trigger cascades that regulate essential cellular processes, including cell survival

through the PI3K/Akt pathway and proliferation via the RAS/MEK/ERK pathway.[1][4] By inhibiting FAK, **Defactinib** disrupts these oncogenic signaling networks.



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Caption: Defactinib inhibits FAK autophosphorylation, blocking downstream signaling.

Preclinical Efficacy of Defactinib in Solid Tumors

Defactinib has been evaluated across a range of solid tumor models, demonstrating significant anti-tumor activity both as a single agent and in combination therapies. The following tables summarize key quantitative data from these preclinical studies.

Table 1: In Vitro Efficacy of Defactinib in Endometrioid Endometrial Cancer (EEC) Cell Lines

Cell Line	Defactinib IC50 (µM)
UTE2	Not Reached
UTE3	~2.5 (Estimated)
UTE10	1.7 - 3.8
UTE12	~3.0 (Estimated)
UTE14	~3.8 (Estimated)
Data derived from graphical representations in Hartwich et al. [7]	

Table 2: In Vivo Efficacy of Defactinib in Combination with Avutometinib in a Low-Grade Serous Ovarian Cancer (LGSOC) Organoid Model

Treatment Group	Effect
Avutometinib + Defactinib	Synergistic (Combination Index = 0.53)
Avutometinib + Defactinib (in vivo)	Tumor regression in 5 out of 6 animals
Avutometinib alone (in vivo)	Tumor growth inhibition (no regression)
FAK inhibitor alone (in vivo)	Tumor growth inhibition (no regression)
Source: AACR Journals, Abstract 6368.[8]	

Table 3: In Vivo Efficacy of Defactinib in Combination with Avutometinib in a Patient-Derived Xenograft (PDX) Model of Low-Grade Serous Ovarian Cancer (LGSOC)

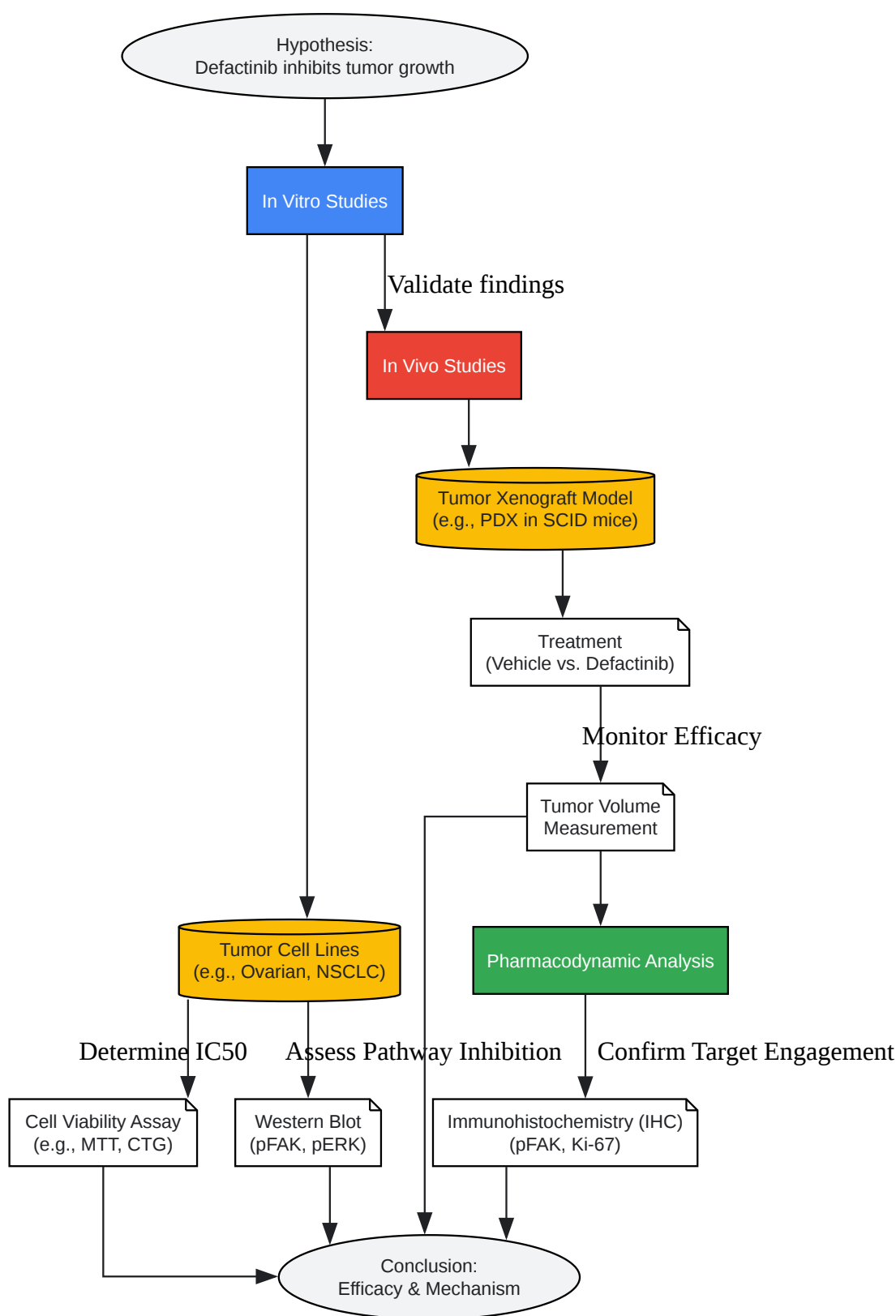
Treatment Group	Median Survival (Days)	Statistical Significance (vs. Control)
Control	20	-
VS-4718 (FAK inhibitor)	35	$p < 0.0001$
Avutometinib	> 60	$p < 0.0001$
Avutometinib + VS-4718	> 60	$p < 0.0001$
Source: PubMed.[9]		

Table 4: Efficacy of Defactinib Combinations in Pancreatic Ductal Adenocarcinoma (PDAC) Models

Combination	Model Type	Key Finding
Defactinib + Pembrolizumab + Gemcitabine	Preclinical Mouse Models	Significant tumor regression; decreased tumor desmoplasia and increased cytotoxic T cell infiltration. [6] [10]
Avutometinib + Defactinib + Gemcitabine/Nab-paclitaxel	Preclinical PDAC Models	Synergistic antitumor activity, leading to tumor regression and prolonged survival. [11] [12]

Key Experimental Protocols

The preclinical evaluation of **Defactinib** involves a variety of standard and specialized laboratory techniques to assess its mechanism of action and anti-tumor efficacy.



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Caption: A typical preclinical workflow for evaluating a targeted therapy like **Defactinib**.

Cell Viability Assays

- Objective: To determine the concentration of **Defactinib** that inhibits the growth of cancer cell lines by 50% (IC50).
- Methodology:
 - Cell Seeding: Cancer cells (e.g., SKOV3ip1 for ovarian cancer) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[\[13\]](#)
 - Treatment: Cells are treated with a range of concentrations of **Defactinib** (or vehicle control, typically DMSO) for a specified period (e.g., 96 hours).[\[13\]](#)
 - Reagent Addition: A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Live cells with active metabolism convert the MTT into a purple formazan product.
 - Measurement: The formazan is solubilized, and the absorbance is read using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
 - Analysis: IC50 values are determined by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

Western Blotting

- Objective: To detect the levels of total and phosphorylated FAK (e.g., pFAK Tyr397) and downstream signaling proteins like ERK to confirm target engagement and pathway inhibition.
- Methodology:
 - Cell Lysis: Cells treated with **Defactinib** or control are harvested and lysed to extract total proteins.
 - Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).

- Electrophoresis: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-pFAK, anti-FAK, anti-pERK, anti-ERK).
- Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured, indicating the amount of protein present.[9]

In Vivo Tumor Xenograft Models

- Objective: To evaluate the anti-tumor efficacy of **Defactinib** in a living organism.
- Methodology:
 - Cell Implantation: Human cancer cells or patient-derived tumor fragments (PDX) are subcutaneously implanted into immunocompromised mice (e.g., SCID mice).[9]
 - Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.
 - Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle control, **Defactinib**, combination therapy). **Defactinib** is typically administered via oral gavage on a defined schedule (e.g., daily, 5 days on/2 days off).[9]
 - Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.
 - Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Tumors are then excised for further analysis.
 - Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment compared to the control group. Survival curves may also be generated.[9]

Immunohistochemistry (IHC)

- Objective: To assess the expression and localization of specific proteins (biomarkers) within the tumor tissue from in vivo studies.
- Methodology:
 - Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin (FFPE).
 - Sectioning: Thin sections of the FFPE blocks are cut and mounted on microscope slides.
 - Antigen Retrieval: The slides are treated to unmask the antigenic sites.
 - Immunostaining: The sections are incubated with primary antibodies against proteins of interest, such as p-FAK (to confirm target inhibition) or Ki-67 (a marker of proliferation).[8]
 - Detection: A secondary antibody and a detection system are used to visualize the antibody-antigen binding, typically resulting in a colored product.
 - Analysis: The slides are examined under a microscope, and the intensity and percentage of stained cells are quantified to assess changes in biomarker levels between treatment groups.[14]

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